molecular formula C27H31N2O3S+ B1225898 2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone

2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone

Cat. No. B1225898
M. Wt: 463.6 g/mol
InChI Key: FCSPLBHOFZPWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-[(4-tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone is an aromatic ketone.

Scientific Research Applications

Synthesis and Polymer Research

A study by Lu et al. (2014) explored the synthesis of poly(pyridine–imide)s using a monomer containing a pyridine heterocyclic group and a tert-butyl substituent, similar to the compound . These polymers showed good thermal stability and fluorescent properties, highlighting their potential use in materials science (Lu et al., 2014).

Catalysis and Polymerization

Research by Weberski et al. (2012) involved the synthesis of nickel(II) ethylene polymerization catalysts using tert-butyl-phenyl groups. The study demonstrated different polyethylenes' production, indicating the utility of these compounds in catalysis and polymerization processes (Weberski et al., 2012).

Organometallic Complexes

Chan et al. (2006) synthesized Zr(IV) complexes using a pyridine-bis(phenolate) moiety, related to the chemical structure of interest. These complexes showed excellent activity in ethylene polymerization, suggesting their application in creating novel organometallic complexes (Chan et al., 2006).

Drug Intermediate Synthesis

Asymmetric Synthesis

Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, which involved steps related to the compound of interest. This study highlights the compound's potential role in asymmetric synthesis and organic chemistry (Chung et al., 2005).

Hydrogenation Catalysis

A study by Magubane et al. (2017) involved compounds with structural similarities in catalyzing the transfer hydrogenation of ketones. This research could indicate potential applications in catalytic processes (Magubane et al., 2017).

Photoinduced Direct Oxidative Annulation

Research by Zhang et al. (2017) on photoinduced direct oxidative annulation involving compounds structurally similar to the one could hint at applications in photochemical reactions (Zhang et al., 2017).

Antimicrobial Activity

Wardkhan et al. (2008) synthesized compounds carrying a phenylthio moiety with observed antimicrobial activities. This suggests potential pharmaceutical applications for the specified compound (Wardkhan et al., 2008).

Pharmaceutical Metabolism

A study by Yoo et al. (2008) on the metabolism of a dipeptidyl peptidase-4 inhibitor, structurally related to the specified compound, offers insights into its potential role in pharmaceutical metabolism studies (Yoo et al., 2008).

Organic Synthesis

Zhu et al. (2003) reported a phosphine-catalyzed annulation synthesis involving compounds with structural similarities. This indicates potential applications in organic synthesis methodologies (Zhu et al., 2003).

properties

Product Name

2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone

Molecular Formula

C27H31N2O3S+

Molecular Weight

463.6 g/mol

IUPAC Name

2-[2-[2-(4-tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C27H31N2O3S/c1-19-16-22(27(3,4)5)17-20(2)26(19)33-15-13-23-8-6-7-14-28(23)18-25(30)21-9-11-24(12-10-21)29(31)32/h6-12,14,16-17H,13,15,18H2,1-5H3/q+1

InChI Key

FCSPLBHOFZPWNK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1SCCC2=CC=CC=[N+]2CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
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2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
Reactant of Route 3
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
Reactant of Route 4
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2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[2-[2-[(4-Tert-butyl-2,6-dimethylphenyl)thio]ethyl]-1-pyridin-1-iumyl]-1-(4-nitrophenyl)ethanone

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